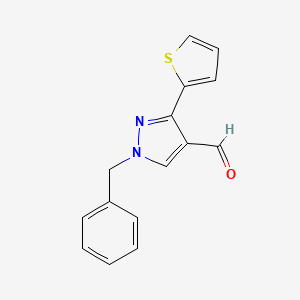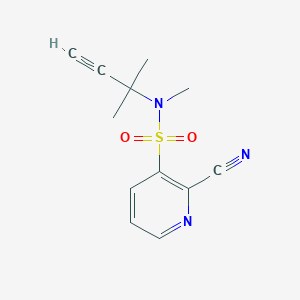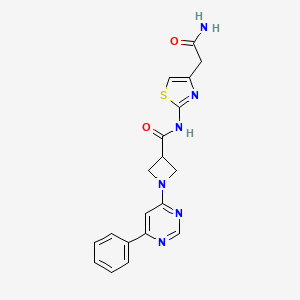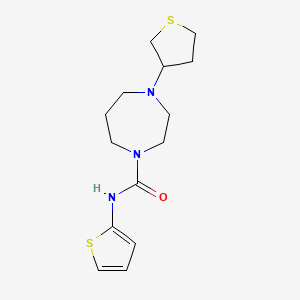
4-(噻烷-3-基)-N-(噻吩-2-基)-1,4-二氮杂环庚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of diazepanes This compound features a unique structure with a tetrahydrothiophene ring and a thiophene ring, connected through a diazepane moiety
科学研究应用
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive materials.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Tetrahydrothiophene Ring: This step involves the reaction of the diazepane intermediate with tetrahydrothiophene derivatives using nucleophilic substitution reactions.
Attachment of the Thiophene Ring: The final step includes the coupling of the thiophene ring to the diazepane-tetrahydrothiophene intermediate through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and tetrahydrothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazepane ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene and tetrahydrothiophene rings.
Reduction: Reduced forms of the diazepane or thiophene rings.
Substitution: Halogenated or nucleophile-substituted derivatives of the thiophene ring.
作用机制
The mechanism of action of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and thiophene-containing compounds.
Diazepam: A well-known diazepane derivative used as a medication.
Thiophene-2-carboxamide: A simpler thiophene-containing compound.
Uniqueness
Structural Complexity: The combination of a diazepane ring with both tetrahydrothiophene and thiophene rings makes it unique.
This detailed article provides a comprehensive overview of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(thiolan-3-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS2/c18-14(15-13-3-1-9-20-13)17-6-2-5-16(7-8-17)12-4-10-19-11-12/h1,3,9,12H,2,4-8,10-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRBGPXNZKCTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)
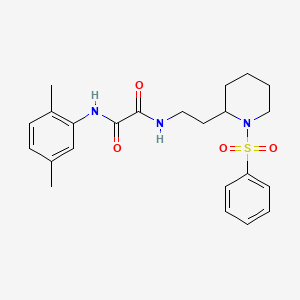

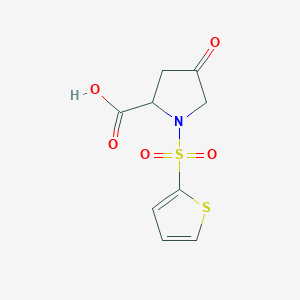
![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2463368.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2463369.png)
![methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2463372.png)
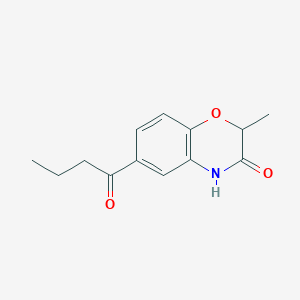
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)
![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)
